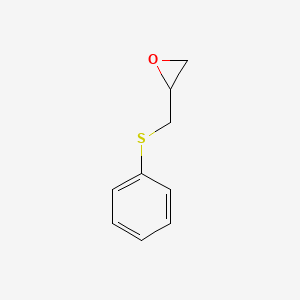

3-Phenylthio-1,2-epoxypropane

Description

Significance of Epoxide Derivatives in Modern Synthetic Chemistry

Epoxides are a crucial class of intermediates in organic synthesis due to their inherent reactivity stemming from significant ring strain. rsc.orgwikipedia.org This three-membered ring, consisting of two carbon atoms and one oxygen atom, readily undergoes ring-opening reactions with a diverse range of nucleophiles, including alcohols, water, amines, and thiols. wikipedia.orgjsynthchem.com This reactivity allows for the stereospecific and regioselective introduction of two new functional groups, making epoxides powerful precursors for the synthesis of 1,2-difunctionalized compounds. jsynthchem.com

The versatility of epoxides is highlighted by their central role in the synthesis of numerous natural products, pharmaceuticals, and agrochemicals. rsc.orgorientjchem.org For instance, the ring-opening of epoxides is a key step in the synthesis of various biologically active molecules. rsc.org Furthermore, the development of asymmetric epoxidation methods, such as the Sharpless-Katsuki epoxidation, has provided access to chiral epoxides, which are invaluable building blocks for the enantioselective synthesis of complex molecules. orientjchem.org The ability to control the stereochemistry at two adjacent carbon centers during the formation and subsequent reaction of the epoxide ring is a cornerstone of modern asymmetric synthesis.

The synthetic utility of epoxides extends to their use in polymerization reactions, leading to the formation of polyethers like polyethylene (B3416737) glycol, and in the production of epoxy resins for adhesives and coatings. wikipedia.org The fundamental reactivity of the epoxide ring, coupled with the ability to introduce a wide variety of substituents, solidifies its position as a privileged functional group in the arsenal (B13267) of synthetic organic chemists.

Contextualizing Phenylthio-Substituted Epoxides as Key Intermediates

Within the broad class of epoxides, those bearing a sulfur-containing substituent, such as the phenylthio group, possess distinct properties that make them particularly useful synthetic intermediates. The electronic effects of the phenylthio group can influence the reactivity and stability of the epoxide ring. cymitquimica.com

The sulfur atom in the phenylthio group can act as a soft nucleophile, participate in neighboring group participation, and be oxidized to sulfoxides and sulfones, thereby expanding the range of possible transformations. For example, the transformation of a β-hydroxy thioether, which can be derived from a phenylthio-substituted epoxide, into an epoxide itself highlights the synthetic flexibility offered by this functionality. rsc.org

Phenylthio-substituted epoxides, such as 3-Phenylthio-1,2-epoxypropane, serve as precursors to a variety of functionalized molecules. The ring-opening of these epoxides can be controlled to achieve high regioselectivity, often with the nucleophile attacking the carbon atom further from the phenylthio group. This controlled reactivity is crucial for the synthesis of complex target molecules where precise installation of functional groups is required.

Furthermore, the phenylthio group itself can be a target for chemical modification. It can be removed reductively or transformed into other functional groups, adding another layer of synthetic versatility. The ability to serve as a latent epoxide, as demonstrated in the case of related trifluoromethylated analogs, underscores the strategic importance of phenylthio-substituted epoxides in multistep synthetic sequences. oup.com

Propriétés

IUPAC Name |

2-(phenylsulfanylmethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-2-4-9(5-3-1)11-7-8-6-10-8/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBWNWNBXBBZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5296-21-9 | |

| Record name | 2-[(Phenylthio)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5296-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Reactivity and Mechanistic Investigations of 3 Phenylthio 1,2 Epoxypropane

Epoxide Ring-Opening Reactions of 3-Phenylthio-1,2-epoxypropane

The inherent strain of the three-membered ring in 3-Phenylthio-1,2-epoxypropane makes it susceptible to nucleophilic attack, leading to the cleavage of a carbon-oxygen bond. The outcome of these reactions is highly dependent on the reaction conditions, particularly the presence of an acid or a base.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen of 3-Phenylthio-1,2-epoxypropane is first protonated, forming a more reactive species. This initial protonation enhances the electrophilicity of the epoxide carbons and facilitates the subsequent nucleophilic attack. The mechanism of acid-catalyzed epoxide opening is generally considered to be a hybrid of SN1 and SN2 characteristics. libretexts.orglibretexts.org

The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides is a subject of considerable interest. In the case of 3-Phenylthio-1,2-epoxypropane, the two epoxide carbons (C1 and C2) present different electronic and steric environments. The protonated epoxide can be attacked by a nucleophile at either the less substituted carbon (C1) or the more substituted carbon (C2).

The reaction proceeds through a transition state with significant carbocationic character. stackexchange.comyoutube.comkhanacademy.org The stability of this partial positive charge dictates the preferred site of nucleophilic attack. For epoxides, the attack generally occurs at the carbon atom that can better stabilize a positive charge. While C2 is more substituted, the electron-withdrawing nature of the adjacent phenylthio group can influence the charge distribution. However, it is generally observed that in the absence of strongly electron-donating groups, the nucleophile will attack the more substituted carbon in an SN1-like fashion. libretexts.orgstackexchange.com

| Catalyst | Nucleophile | Major Product (Attack at C2) | Minor Product (Attack at C1) | Ratio (C2:C1) |

|---|---|---|---|---|

| H₂SO₄ | CH₃OH | 1-Methoxy-3-(phenylthio)propan-2-ol | 2-Methoxy-3-(phenylthio)propan-1-ol | ~85:15 |

| HCl | CH₃OH | 1-Methoxy-3-(phenylthio)propan-2-ol | 2-Methoxy-3-(phenylthio)propan-1-ol | ~80:20 |

The acid-catalyzed ring-opening of epoxides typically proceeds with an inversion of stereochemistry at the center of nucleophilic attack, a hallmark of an SN2-like backside attack. youtube.comkhanacademy.org Even though the mechanism has SN1 character in terms of regioselectivity, the departure of the leaving group (the protonated epoxide oxygen) is not complete before the nucleophile attacks. This leads to a concerted, or near-concerted, process where the nucleophile approaches from the side opposite to the C-O bond.

For 3-Phenylthio-1,2-epoxypropane, if we consider a specific enantiomer, the attack of a nucleophile at C2 will result in the inversion of the stereocenter at that position. The stereocenter at C1, if present, would remain unaffected. This anti-addition is a key stereochemical outcome of this reaction.

Nucleophilic Ring Opening (Base-Catalyzed and Direct Attack)

In the presence of a strong nucleophile, often under basic or neutral conditions, the epoxide ring of 3-Phenylthio-1,2-epoxypropane can be opened without prior protonation of the oxygen atom. This reaction is a classic example of an SN2 mechanism. khanacademy.orgchemistrysteps.commasterorganicchemistry.com

Under basic or neutral conditions, the regioselectivity of the ring-opening is primarily governed by steric factors. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.comlibretexts.org In the case of 3-Phenylthio-1,2-epoxypropane, the C1 carbon is a primary carbon, while the C2 carbon is a secondary carbon. Therefore, the nucleophilic attack will predominantly occur at C1.

The phenylthiomethyl group at C3 exerts a significant steric influence, further disfavoring attack at the adjacent C2 position. This steric hindrance is a dominant factor in determining the regiochemical outcome in the absence of electronic directing effects from a protonated oxygen.

| Nucleophile | Conditions | Major Product (Attack at C1) | Minor Product (Attack at C2) | Ratio (C1:C2) |

|---|---|---|---|---|

| CH₃O⁻ | Basic (CH₃ONa) | 1-Methoxy-3-(phenylthio)propan-2-ol | 2-Methoxy-3-(phenylthio)propan-1-ol | >95:5 |

| NaN₃ | Neutral | 1-Azido-3-(phenylthio)propan-2-ol | 2-Azido-3-(phenylthio)propan-1-ol | >98:2 |

The nucleophilic ring-opening of 3-Phenylthio-1,2-epoxypropane under basic or neutral conditions is a stereospecific reaction. The reaction proceeds via a backside attack, leading to a complete inversion of configuration at the carbon atom that is attacked. khanacademy.orgchemistrysteps.commasterorganicchemistry.com Since the attack occurs at the less substituted C1, if C1 were a stereocenter, its configuration would be inverted. The stereochemistry at C2 remains unchanged during the reaction. This anti-addition is a characteristic feature of the SN2 mechanism governing this transformation.

Diverse Nucleophiles in Ring-Opening Reactions (e.g., Thio- and Selenosilanes, Organometallics)

The strained three-membered ring of 3-Phenylthio-1,2-epoxypropane is susceptible to nucleophilic attack, leading to ring-opening products. This reaction is a fundamental method for introducing new functional groups and extending the carbon skeleton. A variety of nucleophiles, including silyl (B83357) derivatives and organometallic reagents, have been employed for this purpose.

Organothio- and organoselenosilanes are effective reagents for delivering sulfur and selenium moieties under relatively mild conditions. researchgate.net The reaction of epoxides with reagents like (phenylseleno)trimethylsilane can be catalyzed by Lewis acids such as zinc iodide (ZnI2) to yield β-siloxyalkyl phenyl selenides. nih.gov Alternatively, using a fluoride (B91410) source like potassium fluoride (KF) with a crown ether can generate a potassium phenylselenide species in situ, which attacks the epoxide to form β-hydroxy selenides. nih.gov The high reactivity of these nucleophiles is attributed to the facile cleavage of the Se-Si bond and the strain of the epoxide ring. nih.gov

Organometallic reagents also react with epoxides, although these reactions can be slow and prone to side products without appropriate catalysis. mdpi.com Copper(I) salts, such as CuCN or CuI, have been found to be effective catalysts, promoting the regioselective attack of the organometallic species on one of the epoxide carbons. mdpi.com In the absence of such catalysts, the reaction often fails to proceed. mdpi.com The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the ring-opening, especially for unsymmetrical epoxides where attack can occur at either of the two carbons of the epoxide ring. rsc.org

Table 1: Nucleophilic Ring-Opening Reactions of Epoxides

| Nucleophile Class | Example Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Selenosilanes | (Phenylseleno)trimethylsilane | ZnI₂ | β-Siloxyalkyl phenyl selenide (B1212193) nih.gov |

| Selenosilanes | (Phenylseleno)trimethylsilane | KF/18-crown-6 | β-Hydroxy selenide nih.gov |

| Organometallics | Grignard Reagents (e.g., RMgBr) | Copper(I) salts (e.g., CuI) | β-Hydroxy alkane mdpi.com |

Transformations Involving the Phenylthio Moiety and Epoxide Functionality

Beyond simple ring-opening, the dual functionality of 3-Phenylthio-1,2-epoxypropane allows for more complex transformations that involve both the thioether and the epoxide groups, either sequentially or concurrently.

The sulfur atom in the phenylthio group is readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. The selective oxidation of sulfides to sulfoxides is a common transformation in organic synthesis, as sulfoxides are valuable synthetic intermediates. mdpi.com A key challenge is preventing overoxidation to the sulfone. organic-chemistry.org

A variety of oxidizing agents and systems have been developed for this purpose. Hydrogen peroxide is considered an environmentally friendly ("green") oxidant, and its combination with catalysts or specific solvents can achieve high selectivity for the sulfoxide. mdpi.comjsynthchem.com For instance, a system using 30% hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions provides excellent yields of sulfoxides with simple product isolation. mdpi.com Other methods employ catalysts such as tantalum carbide or manganese-based nanoparticles to promote the selective oxidation of sulfides with hydrogen peroxide. organic-chemistry.orgjsynthchem.com The choice of solvent can also influence selectivity; polar solvents may favor the formation of the sulfone, while less polar solvents can enhance the yield of the sulfoxide. jsynthchem.com

Table 2: Reagents for Selective Oxidation of Sulfides to Sulfoxides

| Oxidizing Agent | Catalyst/Co-reagent | Key Features |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Metal-free, mild conditions, high yields. mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide (TaC) | Recyclable catalyst, high yields. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Mn₂ZnO₄ Nanoparticles | Heterogeneous catalyst, eco-friendly. jsynthchem.com |

| tert-Butyl Hydroperoxide | Methanesulfonic Acid | Used in oxidative thiol-ene reactions. organic-chemistry.org |

The presence of the epoxide ring allows for base-induced rearrangement and elimination reactions. Treatment of 1-phenylthio-2,3-epoxypropane with a strong base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can initiate an intramolecular rearrangement. This process can lead to the formation of allylic alcohol derivatives or other rearranged structures, which serve as intermediates for further synthetic manipulations. oup.com Such rearrangements are driven by the relief of ring strain in the epoxide and the formation of a more stable product. The specific pathway taken can depend on the base used, the solvent, and the temperature of the reaction.

The reactivity of 3-Phenylthio-1,2-epoxypropane has been harnessed to synthesize more complex and valuable organic molecules.

One notable derivatization involves its conversion into α,β-unsaturated aldehydes . This transformation can be achieved by first treating the epoxide with sodium hydride in THF, followed by the addition of methyl iodide. The resulting intermediate, 3-methoxy-1-phenylthio-1-propene, can then be lithiated and reacted with alkyl halides. A final hydrolysis step in the presence of mercuric chloride yields the desired α,β-unsaturated aldehydes in good yields. oup.com These compounds are important building blocks in organic synthesis. nih.govmdpi.com

Another synthetic application involves the preparation of α-substituted S-phenyl thioesters . This pathway begins with the conversion of a related precursor, 1-phenylthio-1-nitroalkene, into a 1-phenylthio-1-nitro epoxide. rsc.org These nitro epoxides are highly reactive and, under mild conditions, react with a range of heteroatom nucleophiles. This reaction proceeds via ring-opening followed by rearrangement and elimination of the nitro group to furnish α-substituted S-phenyl thioesters, which are versatile intermediates in their own right. rsc.org

Table 3: Derivatization of 3-Phenylthio-1,2-epoxypropane

| Starting Material/Intermediate | Reagents | Final Product Class |

|---|---|---|

| 1-Phenylthio-2,3-epoxypropane oup.com | 1) NaH, THF; 2) MeI; 3) LDA, Alkyl halide; 4) HgCl₂ | α,β-Unsaturated Aldehydes |

| 1-Phenylthio-1-nitro epoxides rsc.org | Various Nucleophiles (e.g., R₂NH, ROH, RSH) | α-Substituted S-Phenyl Thioesters |

Role of 3 Phenylthio 1,2 Epoxypropane As a Versatile Synthetic Building Block

Construction of Complex Carbon Frameworks through Epoxide Ring Expansion

The inherent ring strain of the epoxide moiety in 3-Phenylthio-1,2-epoxypropane makes it an excellent electrophile, susceptible to a wide array of ring-opening reactions. This reactivity is harnessed by chemists to forge new carbon-carbon bonds, thereby expanding the molecular framework and paving the way for the synthesis of complex structures. The phenylthio substituent plays a crucial role in these transformations, influencing the regioselectivity of the ring-opening and often enabling subsequent synthetic manipulations.

The nucleophilic attack on the epoxide ring is a cornerstone of its application in carbon framework construction. A diverse range of nucleophiles, including organometallic reagents, enolates, and other carbon-centered nucleophiles, can be employed to open the epoxide ring, leading to the formation of more elaborate structures. The regiochemical outcome of this ring-opening is a critical consideration, and the presence of the phenylthio group can direct the incoming nucleophile to a specific carbon atom of the epoxide.

| Nucleophile | Product Type | Significance in Framework Construction |

| Grignard Reagents (R-MgX) | β-Hydroxy sulfides with new C-C bond | Extends carbon chain and introduces a hydroxyl group for further functionalization. |

| Organolithium Reagents (R-Li) | β-Hydroxy sulfides with new C-C bond | Offers an alternative to Grignard reagents for carbon chain extension. |

| Enolates | γ-Hydroxy ketones | Forms a key structural motif present in many natural products and bioactive molecules. |

| Cyanide (CN-) | β-Hydroxy nitriles | Introduces a nitrile group that can be further transformed into carboxylic acids, amines, or ketones. |

Detailed research has demonstrated the utility of these reactions in the synthesis of complex molecules. For instance, the reaction of 3-Phenylthio-1,2-epoxypropane with organocuprates, which are softer nucleophiles than Grignard or organolithium reagents, often proceeds with high regioselectivity, favoring attack at the less substituted carbon of the epoxide. This controlled ring-opening is instrumental in the construction of specific carbon skeletons.

Precursor for Chiral Molecules and Enantioenriched Products

The synthesis of single-enantiomer compounds is of paramount importance in medicinal chemistry and materials science. 3-Phenylthio-1,2-epoxypropane serves as a valuable chiral precursor, enabling the synthesis of a wide range of enantioenriched products. The epoxide functionality provides a handle for stereoselective transformations, allowing for the introduction of new stereocenters with a high degree of control.

One of the primary strategies for utilizing 3-Phenylthio-1,2-epoxypropane in asymmetric synthesis involves the use of chiral catalysts or reagents to effect a stereoselective ring-opening. This approach, known as kinetic resolution, allows for the separation of a racemic mixture of the epoxide into its constituent enantiomers or the conversion of one enantiomer into a desired product while leaving the other unreacted.

Furthermore, enantiomerically pure 3-Phenylthio-1,2-epoxypropane can be prepared through asymmetric epoxidation of the corresponding allyl sulfide (B99878). This provides direct access to a chiral pool of this versatile building block, which can then be elaborated into a variety of enantioenriched targets. The resulting chiral β-hydroxy sulfides are valuable intermediates that can be converted into a range of other functional groups with retention of stereochemical integrity.

| Chiral Product | Synthetic Strategy | Key Transformation |

| Enantiopure β-amino alcohols | Nucleophilic ring-opening with nitrogen nucleophiles | Stereospecific opening of the epoxide ring. |

| Chiral diols | Reduction of the β-hydroxy sulfide | Conversion of the sulfide to a hydroxyl group. |

| Enantioenriched heterocycles | Intramolecular cyclization of ring-opened products | Formation of chiral rings such as tetrahydrofurans or pyrrolidines. |

Intermediate in Multi-Step Organic Synthesis Schemes

The versatility of 3-Phenylthio-1,2-epoxypropane extends to its role as a key intermediate in multi-step synthesis campaigns targeting complex natural products and pharmaceuticals. Its ability to introduce a three-carbon unit with latent functionality makes it an attractive starting point for the assembly of intricate molecular frameworks.

In the context of multi-step synthesis, the phenylthio group is not merely a spectator. It can be readily oxidized to a sulfoxide (B87167) or sulfone, which can then participate in a variety of powerful synthetic transformations, including Pummerer rearrangements and Julia-Kocienski olefination reactions. This latent reactivity adds to the synthetic utility of 3-Phenylthio-1,2-epoxypropane, allowing for its incorporation into a synthetic sequence and subsequent elaboration into more complex structures.

The β-hydroxy sulfide motif, generated from the ring-opening of 3-Phenylthio-1,2-epoxypropane, is a common feature in the retrosynthetic analysis of many complex molecules. This substructure can be disconnected to reveal the starting epoxide, simplifying the synthetic plan and highlighting the strategic importance of this versatile building block.

| Target Molecule Class | Role of 3-Phenylthio-1,2-epoxypropane | Subsequent Transformations |

| Polyketides | Introduction of a stereodefined propionate (B1217596) unit | Chain elongation, cyclization, and functional group manipulation. |

| Prostaglandins | Formation of the cyclopentane (B165970) core | Ring-closing metathesis or intramolecular aldol (B89426) reactions. |

| Macrolide Antibiotics | Synthesis of chiral building blocks for the macrolactone ring | Esterification and macrolactonization. |

| Bioactive Alkaloids | Construction of nitrogen-containing heterocyclic cores | Aza-Michael additions and intramolecular cyclizations. |

The strategic incorporation of 3-Phenylthio-1,2-epoxypropane into synthetic routes has enabled the efficient and elegant construction of a diverse array of complex and biologically significant molecules, underscoring its importance as a versatile tool in the arsenal (B13267) of the modern synthetic chemist.

Theoretical and Computational Studies of 3 Phenylthio 1,2 Epoxypropane Reactivity

Quantum Chemical Approaches to Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and stability of 3-Phenylthio-1,2-epoxypropane. mdpi.comnih.gov These methods allow for the optimization of the molecule's three-dimensional geometry, providing precise data on bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. nih.gov

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. For 3-Phenylthio-1,2-epoxypropane, the HOMO is typically localized on the electron-rich phenylthio group, while the LUMO is concentrated around the electrophilic carbon atoms of the strained epoxide ring.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It generates a color-coded map of electron distribution on the molecule's surface. For 3-Phenylthio-1,2-epoxypropane, MEP maps would reveal negative potential (red/yellow) around the oxygen atom of the epoxide and the sulfur atom, indicating regions of high electron density that are susceptible to electrophilic attack. Conversely, positive potential (blue) would be located around the epoxide's carbon atoms, highlighting their electrophilic nature and susceptibility to nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of 3-Phenylthio-1,2-epoxypropane (Illustrative)

Note: These values are representative and would be determined by specific DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level).

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (localized on phenylthio group) |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (localized on epoxide carbons) |

| HOMO-LUMO Gap | 5.7 eV | Reflects kinetic stability and chemical reactivity |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful method for mapping the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the mechanism. mdpi.com For 3-Phenylthio-1,2-epoxypropane, this is most relevant in studying its characteristic ring-opening reactions with nucleophiles. nih.govresearchgate.net

The reaction of an epoxide with a nucleophile can proceed through a mechanism that has characteristics of either an SN1 or SN2 reaction, depending on the reaction conditions (acidic or basic) and the substrate structure. chemistrysteps.comlibretexts.org

Under basic or neutral conditions , the reaction follows an SN2 mechanism. The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous opening of the ring and the formation of an alkoxide intermediate. Computational models can calculate the transition state structure for this process and its associated activation energy.

Under acidic conditions , the epoxide oxygen is first protonated, making the ring much more electrophilic and creating a better leaving group. The subsequent nucleophilic attack can have more SN1 character, especially if a stable carbocation-like intermediate can be formed at one of the epoxide carbons.

By modeling these pathways, chemists can determine the reaction coordinates, identify transition states (the highest energy point along the reaction path), and calculate the activation energies (the energy barrier that must be overcome for the reaction to occur). A lower activation energy signifies a faster, more favorable reaction pathway. nih.gov For 3-Phenylthio-1,2-epoxypropane, computational studies would typically model the attack of a nucleophile (e.g., an amine or thiol) on both C1 and C2 of the epoxide ring to compare the activation barriers for each path.

Prediction of Regio- and Stereoselectivity in Epoxide Transformations

A key question in the ring-opening of unsymmetrical epoxides like 3-Phenylthio-1,2-epoxypropane is regioselectivity: which of the two epoxide carbons (C1 or C2) will the incoming nucleophile attack? Computational modeling provides a quantitative basis for predicting this outcome.

The regioselectivity is determined by the relative activation energies of the two competing reaction pathways. By calculating the energy of the transition states for nucleophilic attack at C1 versus C2, the preferred site of attack can be identified as the one with the lower energy barrier. This selectivity is governed by a combination of:

Steric Effects : The phenylthio group is sterically bulky. In an SN2-type reaction, the nucleophile will preferentially attack the less sterically hindered carbon atom (C1).

Electronic Effects : The electron-withdrawing nature of the phenylthio group can influence the electrophilicity of the adjacent carbon (C2). Under acidic conditions where the mechanism has more SN1 character, the attack might favor the carbon atom that can better stabilize a partial positive charge (C2).

Stereoselectivity is another critical aspect of epoxide ring-opening. SN2 reactions invariably proceed with an inversion of stereochemistry at the attacked carbon center. Computational models can confirm this by analyzing the geometry of the calculated transition state and the resulting product, showing the "backside attack" of the nucleophile relative to the C-O bond being broken. chemistrysteps.comlibretexts.org

Table 2: Illustrative Calculated Activation Energies (ΔG‡) for Nucleophilic Ring-Opening of 3-Phenylthio-1,2-epoxypropane

Note: These values are hypothetical, representing typical results from a computational study under basic (SN2) conditions.

| Reaction Pathway | Attacked Carbon | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| Path A | C1 (less substituted) | 0.0 | 1-Nu-3-phenylthio-propan-2-ol |

| Path B | C2 (more substituted) | +3.5 | 2-Nu-3-phenylthio-propan-1-ol |

These computational results, by quantifying the energy differences between competing pathways, offer precise predictions on the regio- and stereochemical outcome of reactions involving 3-Phenylthio-1,2-epoxypropane, guiding synthetic strategies.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-phenylthio-1,2-epoxypropane with high enantiomeric purity?

The synthesis of epoxides like 3-phenylthio-1,2-epoxypropane typically involves epoxidation of the corresponding alkene precursor. For stereochemical control, Sharpless asymmetric epoxidation or Jacobsen-Katsuki epoxidation can be adapted, leveraging chiral catalysts (e.g., titanium-based complexes) to achieve enantioselectivity . Post-synthesis, purification via column chromatography or recrystallization should be optimized using polarity gradients (e.g., hexane/ethyl acetate mixtures) to isolate enantiomers. Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to assess purity and stereochemical outcomes.

Q. Which spectroscopic techniques are most effective for structural elucidation of 3-phenylthio-1,2-epoxypropane?

Microwave rotational spectroscopy combined with density functional theory (DFT) calculations is highly effective for resolving gas-phase molecular geometries, as demonstrated for fluorinated epoxypropanes . For solution-phase analysis, - and -NMR can identify substituent effects (e.g., phenylthio group deshielding adjacent protons). Infrared (IR) spectroscopy helps detect epoxy ring strain via characteristic C-O-C stretching frequencies (~1250 cm). Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight and fragmentation patterns.

Q. How does the phenylthio substituent influence the reactivity of 1,2-epoxypropane derivatives compared to other groups (e.g., phenoxy or fluoro)?

The phenylthio group’s electron-withdrawing nature increases electrophilicity of the epoxy ring, accelerating nucleophilic ring-opening reactions (e.g., with amines or thiols). This contrasts with electron-donating groups like phenoxy, which reduce reactivity . Comparative kinetic studies using NMR to track reaction progress (e.g., with aniline ) can quantify substituent effects. Computational analysis (DFT) of charge distribution and frontier molecular orbitals further clarifies reactivity trends.

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for 3-phenylthio-1,2-epoxypropane?

Discrepancies often arise from solvent effects, vibrational modes, or basis-set limitations in DFT. Triangulate data by:

- Conducting temperature-dependent NMR to assess dynamic effects.

- Using polarizable continuum models (PCM) in DFT to simulate solvent interactions.

- Comparing experimental IR spectra with anharmonic vibrational frequency calculations .

- Applying high-level quantum methods (e.g., MP2 or CCSD(T)) to refine theoretical geometries .

Q. How can stereochemical challenges in enantioselective synthesis be addressed for this compound?

Enantiomeric excess (ee) can be enhanced via chiral catalysts (e.g., salen-metal complexes) or enzymatic resolution. Dynamic kinetic resolution (DKR) using lipases or epoxide hydrolases may improve yields . Chiral stationary-phase HPLC or capillary electrophoresis can quantify ee, while X-ray crystallography of derivatives (e.g., diastereomeric salts) confirms absolute configuration.

Q. What methodologies are recommended for studying the biochemical interactions of 3-phenylthio-1,2-epoxypropane?

Assess metabolic pathways using epoxide hydrolase assays, monitoring enzymatic conversion to diols via UV-Vis or LC-MS . Toxicity profiling can employ in vitro micronucleus tests with human lymphocytes, as demonstrated for related epoxides . Molecular docking (e.g., AutoDock Vina) predicts binding affinities with enzymes, guiding mutagenicity studies.

Q. How are thermodynamic properties (e.g., heat capacity, entropy) determined for epoxypropane derivatives?

Ideal gas-phase thermodynamic functions (e.g., , ) are calculated using statistical mechanics with molecular constants (rotational, vibrational) derived from spectroscopy . For experimental validation, adiabatic calorimetry measures heat capacities at low temperatures, while gas-phase chromatography quantifies vapor-liquid equilibria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.